molecular formula C8H13ClN2O2 B2624022 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride CAS No. 2580191-13-3

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride

Cat. No.: B2624022
CAS No.: 2580191-13-3
M. Wt: 204.65
InChI Key: KGEFDDNXWPMMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methylpyrazol-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride typically involves the reaction of 4-methylpyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)butanoic acid: Similar in structure but contains a piperazine ring instead of a pyrazole ring.

    4-(4-Methylimidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrazole ring.

    4-(4-Methylthiazol-1-yl)butanoic acid: Contains a thiazole ring instead of a pyrazole ring.

Uniqueness

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can engage in specific interactions that are not possible with other heterocyclic rings, making this compound valuable for certain applications .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-7-5-9-10(6-7)4-2-3-8(11)12;/h5-6H,2-4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEFDDNXWPMMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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